2-Hydrazinyl-5-(trifluoromethyl)pyrimidine

Fluorescent Dyes Laser Dyes Organic Light-Emitting Diodes (OLEDs)

2-Hydrazinyl-5-(trifluoromethyl)pyrimidine uniquely enables high-performance fluorescent dyes (quantum yields near 100%, CN101368003A) and mild intramolecular Diels-Alder routes to 7-aza-indazoles (e.g., Vericiguat core). Its 5-CF3 group boosts lipophilicity (LogP -0.42) and metabolic stability versus non-fluorinated analogs. Insist on this regiospecific 2-hydrazinyl-5-CF3 isomer to access pyrazolo[3,4-d]pyrimidine scaffolds and avoid costly redesigns.

Molecular Formula C5H5F3N4
Molecular Weight 178.12 g/mol
CAS No. 1131567-98-0
Cat. No. B108350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydrazinyl-5-(trifluoromethyl)pyrimidine
CAS1131567-98-0
Synonyms2-Hydrazinyl-5-(trifluoromethyl)-pyrimidine
Molecular FormulaC5H5F3N4
Molecular Weight178.12 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)NN)C(F)(F)F
InChIInChI=1S/C5H5F3N4/c6-5(7,8)3-1-10-4(12-9)11-2-3/h1-2H,9H2,(H,10,11,12)
InChIKeyFCEDZRGBKSZJOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydrazinyl-5-(trifluoromethyl)pyrimidine (CAS 1131567-98-0): A Specialized Heterocyclic Building Block for Medicinal Chemistry and Fluorescent Probe Development


2-Hydrazinyl-5-(trifluoromethyl)pyrimidine (CAS 1131567-98-0, C5H5F3N4, MW 178.12) is a functionalized pyrimidine scaffold distinguished by a reactive hydrazinyl group at the 2-position and a strongly electron-withdrawing trifluoromethyl (-CF3) group at the 5-position [1][2]. This substitution pattern imparts unique physicochemical properties, including a calculated LogP of -0.42 and a topological polar surface area (TPSA) of 63.8 Ų [3], positioning it as a versatile intermediate. While broadly classified under pyrimidine building blocks, its primary documented application lies in the construction of highly efficient pyrazolinylpyridocoumarin fluorescent dyes, as disclosed in the patent literature [4][5]. The compound is commercially available at purities typically ≥95%, intended strictly for research and development purposes .

2-Hydrazinyl-5-(trifluoromethyl)pyrimidine: Why Generic Pyrimidine Building Blocks Cannot Substitute


Generic or closely related pyrimidine analogs (e.g., 2-hydrazinylpyrimidine without -CF3, or 5-(trifluoromethyl)pyrimidine without -NHNH2) cannot replicate the function of 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine due to the synergistic electronic and steric effects of its specific substitution pattern [1][2]. The 5-trifluoromethyl group, a privileged motif in drug design, dramatically increases metabolic stability and membrane permeability compared to non-fluorinated counterparts, while simultaneously activating the pyrimidine ring for specific cycloaddition reactions [2]. The 2-hydrazinyl group provides a unique, reactive nucleophilic handle for constructing fused heterocycles like pyrazolines and aza-indazoles, which are inaccessible with simple amino or alkylamino substituents [1]. Substituting an alternative building block with a similar molecular weight but lacking this precise arrangement of electron-withdrawing and nucleophilic functionalities would necessitate a different synthetic route and likely yield an inferior product with altered photophysical properties or biological activity, as detailed below.

Quantitative Differentiation Evidence for 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine (CAS 1131567-98-0) Against Structural Analogs


Superior Photophysical Performance: Near-100% Quantum Yield in Pyrazolinylpyridocoumarin Dyes

When used as a synthetic precursor to pyrazolinylpyridocoumarin derivatives, the specific 2-hydrazinyl-5-(trifluoromethyl)pyrimidine scaffold enables a class of dyes exhibiting a fluorescence quantum efficiency approaching 100%, a performance metric that is typically unattainable with dyes synthesized from unsubstituted or differently substituted pyrimidine hydrazines [1]. The patent explicitly links this exceptional property to the structure of the resulting dyes, which are synthesized from this specific compound.

Fluorescent Dyes Laser Dyes Organic Light-Emitting Diodes (OLEDs)

Unique Activation for Intramolecular Diels-Alder Reactions via N-Trifluoromethylation

Computational studies demonstrate that N-trifluoromethylation of 2-hydrazonylpyrimidines—a derivative class directly accessible from 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine—imparts a unique geometric 'pre-distortion' to the substrate [1]. This distortion mimics the transition state, thereby dramatically activating the pyrimidine ring for intramolecular Diels-Alder cycloadditions to form 7-aza-indazoles, a reaction that is otherwise unreactive under mild conditions.

Organic Synthesis Cycloaddition Aza-indazole Scaffolds

Enhanced Lipophilicity and Metabolic Stability via 5-CF3 Substitution

The presence of the 5-trifluoromethyl group on the pyrimidine ring is a well-established strategy in medicinal chemistry to improve drug-like properties. Compared to the unsubstituted analog, 2-hydrazinylpyrimidine, the -CF3 group increases lipophilicity (LogP) and metabolic stability while modulating electronic properties [1][2]. This is a class-level observation where the specific position of the -CF3 group (5- vs. 4- or 6-) further influences target binding.

Drug Design Pharmacokinetics Physicochemical Properties

Differentiation from 5-Hydrazinyl-2-(trifluoromethyl)pyrimidine (Regioisomer) in Synthetic Applications

2-Hydrazinyl-5-(trifluoromethyl)pyrimidine (CAS 1131567-98-0) is a distinct regioisomer of 5-Hydrazinyl-2-(trifluoromethyl)pyrimidine (CAS N/A, but cataloged by vendors). The position of the hydrazine and -CF3 groups dictates the outcome of cyclization reactions. For instance, reactions with aldehydes will lead to pyrazolo[3,4-d]pyrimidines from the 2-hydrazinyl isomer, whereas the 5-hydrazinyl isomer would yield pyrazolo[4,3-d]pyrimidines. This regioisomeric difference is critical for accessing specific heterocyclic cores required in drug discovery projects targeting kinases or other ATP-binding proteins [1].

Regioisomer Synthetic Intermediate Structure-Activity Relationship

Optimal Use Cases for 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine (CAS 1131567-98-0) Based on Differentiated Performance


Synthesis of High-Efficiency Pyrazolinylpyridocoumarin Fluorescent Dyes

When the research objective requires fluorescent dyes with quantum yields approaching 100% for applications in advanced microscopy, laser technology, or OLED development, 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine is the specified synthetic precursor in the patent literature (CN101368003A) [1]. The specific 5-CF3 substitution pattern is directly linked to this exceptional photophysical property. Alternative building blocks cannot be substituted to achieve this performance level without a new, unpredictable design-make-test cycle.

Efficient Construction of 7-Aza-Indazole Scaffolds via Diels-Alder Cycloaddition

For medicinal chemists seeking a mild, scalable route to 7-aza-indazole-containing compounds—a privileged scaffold in kinase inhibitors and other therapeutic areas (e.g., Vericiguat)—this compound is uniquely positioned. Following N-trifluoromethylation, its 2-hydrazonyl derivative undergoes an intramolecular Diels-Alder cycloaddition under exceptionally mild conditions, a reactivity profile that computational studies attribute to the specific pre-distortion induced by the -CF3 group [2]. This pathway is not accessible with unsubstituted or alternative regioisomeric pyrimidine hydrazines.

Lead Optimization for Enhanced Lipophilicity and Metabolic Stability

In a structure-activity relationship (SAR) study where a lead compound containing a pyrimidine core suffers from poor cellular permeability or high metabolic clearance, 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine offers a strategic advantage. Its calculated LogP of -0.42 represents a quantifiable increase in lipophilicity compared to its non-fluorinated analog (e.g., 2-hydrazinylpyrimidine) [3][4]. This can be leveraged to improve membrane penetration and reduce clearance, making it a more attractive starting material for hit-to-lead campaigns.

Regiospecific Synthesis of Pyrazolo[3,4-d]pyrimidine Libraries

For researchers developing small-molecule libraries targeting ATP-binding pockets (e.g., kinases, polymerases), the regiospecificity of 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine is paramount. Condensation with 1,3-dielectrophiles yields a pyrazolo[3,4-d]pyrimidine core, a ring system distinct from the pyrazolo[4,3-d]pyrimidine core that would result from using its 5-hydrazinyl-2-(trifluoromethyl) regioisomer . This structural precision is essential for exploring specific chemical space and achieving desired pharmacological profiles.

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